1H-Benzo[d]imidazole trifluoromethanesulfonate
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Overview
Description
Benzimidazolium triflate: (MFCD16876721) is a chemical compound with the molecular formula C7H6N2.CHF3O3S and a molecular weight of 268.214 g/mol It is known for its unique structure, which includes a benzimidazole ring and a triflate group
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzimidazolium triflate can be synthesized through the reaction of benzimidazole with triflic acid. The reaction typically involves the following steps:
Starting Materials: Benzimidazole and triflic acid.
Reaction Conditions: The reaction is carried out in an appropriate solvent, such as dichloromethane, at room temperature.
Procedure: Benzimidazole is dissolved in the solvent, and triflic acid is added dropwise with stirring. The reaction mixture is then allowed to react for a specified period, usually several hours.
Isolation: The product is isolated by filtration or extraction and purified by recrystallization.
Industrial Production Methods: Industrial production of benzimidazolium triflate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade starting materials and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: Benzimidazolium triflate undergoes various chemical reactions, including:
Substitution Reactions: The triflate group can be substituted with other nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The benzimidazole ring can undergo oxidation or reduction under appropriate conditions.
Complexation Reactions: Benzimidazolium triflate can form complexes with metal ions, which are useful in catalysis and other applications.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzimidazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the benzimidazole ring.
Scientific Research Applications
Benzimidazolium triflate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of new carbon-nitrogen bonds.
Biology: Benzimidazolium triflate derivatives have shown potential as antimicrobial and antiviral agents.
Medicine: Research is ongoing into the use of benzimidazolium triflate in drug development, particularly for its potential anticancer properties.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of benzimidazolium triflate involves its interaction with molecular targets such as enzymes and receptors. The triflate group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The benzimidazole ring can interact with biological molecules through hydrogen bonding and π-π interactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Benzimidazolium triflate can be compared with other similar compounds, such as:
Benzimidazole: The parent compound, which lacks the triflate group.
Imidazolium Triflate: A similar compound with an imidazole ring instead of a benzimidazole ring.
Trifluoromethanesulfonic Acid: The acid form of the triflate group.
Uniqueness: Benzimidazolium triflate is unique due to the presence of both the benzimidazole ring and the triflate group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C8H7F3N2O3S |
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Molecular Weight |
268.22 g/mol |
IUPAC Name |
1H-benzimidazole;trifluoromethanesulfonic acid |
InChI |
InChI=1S/C7H6N2.CHF3O3S/c1-2-4-7-6(3-1)8-5-9-7;2-1(3,4)8(5,6)7/h1-5H,(H,8,9);(H,5,6,7) |
InChI Key |
IWYHWZTYVNIDAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC=N2.C(F)(F)(F)S(=O)(=O)O |
Origin of Product |
United States |
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